molecular formula C8H4F3IO3 B1380003 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid CAS No. 1445995-72-1

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B1380003
CAS No.: 1445995-72-1
M. Wt: 332.01 g/mol
InChI Key: XWXRHLBKFJIEAM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO3 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, iodine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid typically involves the iodination of 3-(trifluoromethyl)salicylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid
  • 2-Hydroxy-5-chloro-3-(trifluoromethyl)benzoic acid
  • 2-Hydroxy-5-bromo-3-(trifluoromethyl)benzoic acid

Comparison: 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or bromine analogs. This can result in different binding affinities and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXRHLBKFJIEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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